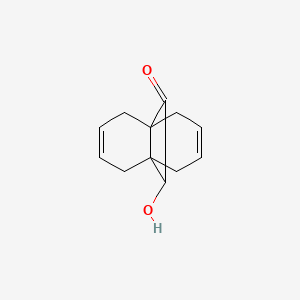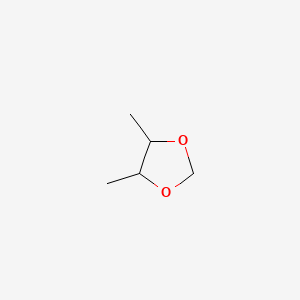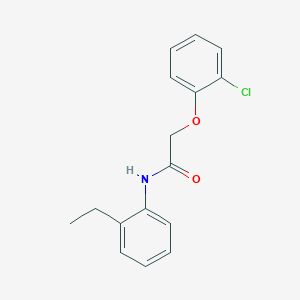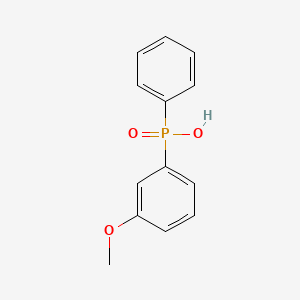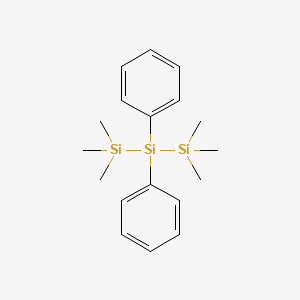
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, also known as Tris(trimethylsilyl)silane, is an organosilicon compound. It is widely used in organic synthesis due to its unique properties as a radical reducing agent. The compound has a molecular formula of C9H28Si4 and a molecular weight of 248.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, can be synthesized through the reaction of trimethylsilyl chloride with lithium in the presence of a catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
On an industrial scale, the production of Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes distillation and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in reactions with Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, include transition metals and main group elements. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include reduced organic compounds and hydrosilylated products, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, exerts its effects involves the generation of silicon-centered radicals. These radicals can participate in various chemical reactions, including reduction and hydrosilylation. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Similar Compounds
Trisilane, 1,1,1,3,3,3-hexamethyl-2-trimethylsilyl-: Another organosilicon compound with similar reducing properties.
Tetrakis(trimethylsilyl)silane: Known for its use in hydrosilylation reactions.
Tris(trimethylsilyl)silanol: Utilized in trifluoromethylation reactions.
Uniqueness
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, is unique due to its high reactivity and versatility in various chemical reactions. Its ability to generate silicon-centered radicals makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
18549-83-2 |
|---|---|
Molecular Formula |
C18H28Si3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
diphenyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C18H28Si3/c1-19(2,3)21(20(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI Key |
JJJKROZNVLOJHB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




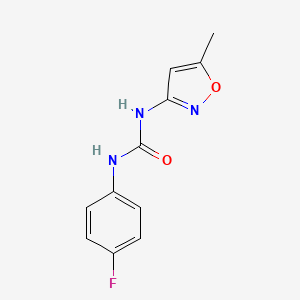
![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
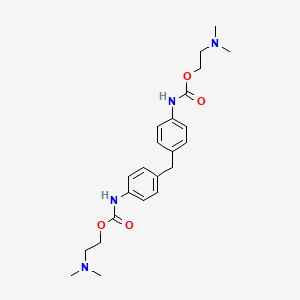

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)
